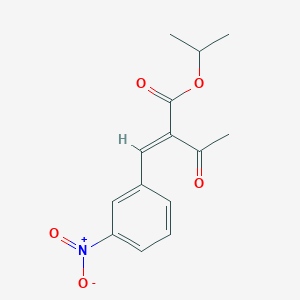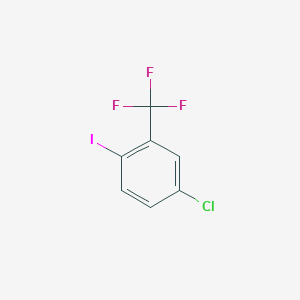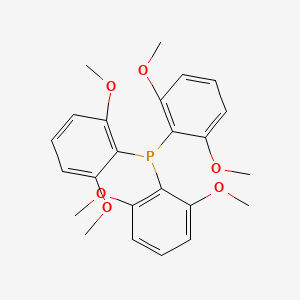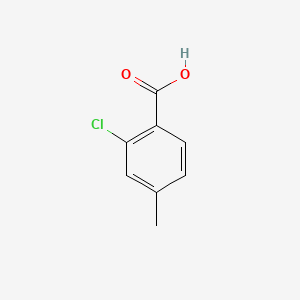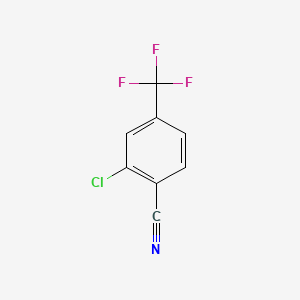
1-tert-ブチル-2-イミダゾリジンオン
概要
説明
1-tert-Butyl-2-imidazolidinone is a heterocyclic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The tert-butyl group attached to the nitrogen atom at the first position of the ring provides steric hindrance, which can influence the compound’s reactivity and stability. Imidazolidinones are widely used in various fields due to their unique chemical properties and biological activities.
科学的研究の応用
1-tert-Butyl-2-imidazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is used in the development of pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antiviral and anticancer agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
Target of Action
It is known that imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Mode of Action
It is known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 was efficiently achieved using tetramethylphenylguanidine (phtmg) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (dppa) as the dehydrative activator (1-12 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .
Biochemical Pathways
It is known that imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures .
Action Environment
It is known that over the past decades, various synthetic routes to access five-membered cyclic ureas have been explored, and substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .
準備方法
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2-imidazolidinone can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with ethylene carbonate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity. Another method involves the cyclization of N-tert-butyl-1,2-diaminoethane with phosgene or triphosgene. This reaction requires careful handling of the reagents due to their toxicity and reactivity.
Industrial Production Methods: In industrial settings, the production of 1-tert-butyl-2-imidazolidinone often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the reaction of tert-butylamine with ethylene carbonate in the presence of a suitable catalyst. The reaction mixture is then purified using distillation or crystallization techniques to obtain the final product.
化学反応の分析
Types of Reactions: 1-tert-Butyl-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Imidazolidinone derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Amine derivatives with varying degrees of saturation.
Substitution: Alkyl or aryl imidazolidinone derivatives.
類似化合物との比較
1-tert-Butyl-2-imidazolidinone can be compared with other imidazolidinone derivatives, such as:
2-Imidazolidinone: Lacks the tert-butyl group, resulting in different steric and electronic properties.
1-Methyl-2-imidazolidinone: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and stability.
1-Phenyl-2-imidazolidinone: The presence of a phenyl group introduces aromaticity and affects the compound’s chemical behavior.
The uniqueness of 1-tert-butyl-2-imidazolidinone lies in its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable compound in various applications, particularly in the synthesis of complex organic molecules and the development of pharmaceuticals.
特性
IUPAC Name |
1-tert-butylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2,3)9-5-4-8-6(9)10/h4-5H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXBETOLLOJKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383596 | |
| Record name | 1-tert-butylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92075-16-6 | |
| Record name | 1-tert-butylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
